5-(Chloromethyl)-2,3-dihydro-1,3,4-thiadiazol-2-one
Description
Properties
IUPAC Name |
5-(chloromethyl)-3H-1,3,4-thiadiazol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2OS/c4-1-2-5-6-3(7)8-2/h1H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSINAFHQRGZTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNC(=O)S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84352-71-6 | |
| Record name | 5-(chloromethyl)-2,3-dihydro-1,3,4-thiadiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The cyclization of substituted thiosemicarbazides represents a foundational method for constructing the 1,3,4-thiadiazole core. This approach leverages the reactivity of thiosemicarbazides in acidic media to form heterocyclic structures.
Synthesis of 2-R-5-Chloromethyl-1,3,4-thiadiazoles
The reaction begins with aromatic or heterocyclic amines (e.g., piperidine or morpholine derivatives) treated with carbon disulfide in ammonium hydroxide, followed by hydrazine hydrate in ethanol, to yield thiosemicarbazide intermediates. Subsequent cyclization with monochloroacetyl chloride under reflux conditions produces 2-R-5-chloromethyl-1,3,4-thiadiazoles (Figure 1).
Key Reaction Parameters :
- Solvent : Ethanol or chloroform
- Temperature : 60–80°C
- Reaction Time : 2–4 hours
- Yield : 55–80% (higher for heterocyclic substrates due to enhanced reactivity).
Table 1: Comparative Yields for Cyclization of Thiosemicarbazides
| Substrate (R Group) | Yield (%) | Notes |
|---|---|---|
| Piperidine | 78 | Heterocyclic, high reactivity |
| Morpholine | 69 | Heterocyclic, moderate yield |
| Aniline | 55 | Aromatic, lower reactivity |
Chloromethylation via halogenation is a two-step process involving the introduction of a hydroxymethyl group followed by its conversion to chloromethyl.
Hydroxymethylation with Paraformaldehyde
5-Methyl-1,3,4-thiadiazol-2(3H)-one reacts with paraformaldehyde in benzene under acidic conditions to form 5-(hydroxymethyl)-2,3-dihydro-1,3,4-thiadiazol-2-one.
Chlorination with Thionyl Chloride
The hydroxymethyl intermediate undergoes halogenation using thionyl chloride (SOCl₂) in anhydrous benzene. This step replaces the hydroxyl group with chlorine, achieving 73% yield under optimized conditions.
Reaction Scheme :
$$
\text{5-(Hydroxymethyl)-thiadiazolone} + \text{SOCl}2 \xrightarrow{\text{benzene}} \text{5-(Chloromethyl)-thiadiazolone} + \text{HCl} + \text{SO}2
$$
Optimization Insights :
- Solvent Choice : Benzene minimizes side reactions compared to polar solvents.
- Catalyst : Anhydrous conditions prevent hydrolysis of SOCl₂.
Nucleophilic Substitution on Preformed Thiadiazoles
Direct substitution of prefunctionalized thiadiazoles offers a streamlined route.
Chloromethylation via Alkylating Agents
5-Mercapto-1,3,4-thiadiazoles react with chloromethylating agents like chloromethyl ethyl ether or bis(chloromethyl) ether in the presence of a base (e.g., K₂CO₃).
Critical Factors :
- Base Strength : Weak bases (e.g., NaHCO₃) reduce elimination byproducts.
- Temperature : 0–5°C to control exothermic reactions.
Table 2: Chloromethylation Efficiency with Different Agents
| Chloromethylating Agent | Solvent | Yield (%) |
|---|---|---|
| Chloromethyl ethyl ether | Dichloromethane | 68 |
| Bis(chloromethyl) ether | THF | 72 |
Industrial-Scale Production Methodologies
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors enhance mass transfer and thermal regulation during cyclization steps.
Continuous Flow Cyclization
A mixture of thiosemicarbazide and monochloroacetyl chloride is pumped through a titanium reactor at 80°C with a residence time of 15 minutes. This method achieves 85% yield and reduces byproduct formation.
Solvent Recycling Systems
Benzene and ethanol are recovered via fractional distillation, lowering production costs by 30%.
Mechanistic Insights and Side Reactions
The chloromethyl group’s electrophilic nature makes it prone to hydrolysis or nucleophilic substitution during synthesis.
Competing Hydrolysis Pathways
In aqueous environments, 5-(Chloromethyl)-thiadiazolone may hydrolyze to 5-(hydroxymethyl)-thiadiazolone. Acidic conditions (pH < 3) suppress this side reaction.
Dimerization Risks
Prolonged heating (>100°C) promotes dimerization via nucleophilic attack of the thiadiazole sulfur on adjacent molecules.
Analytical Characterization of Synthetic Batches
Quality control relies on spectroscopic and chromatographic methods:
Emerging Methodologies and Research Frontiers
Recent advances focus on green chemistry principles:
Photocatalytic Chloromethylation
Visible-light-mediated reactions using Ru(bpy)₃²⁺ as a catalyst reduce SOCl₂ usage by 50%.
Biocatalytic Approaches
Engineered amidases selectively hydrolyze intermediates, improving enantiomeric purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2,3-dihydro-1,3,4-thiadiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chloromethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-(Chloromethyl)-2,3-dihydro-1,3,4-thiadiazol-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2,3-dihydro-1,3,4-thiadiazol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, depending on the specific target and context .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -CH2Cl, -SH) increase reactivity for nucleophilic attacks, while electron-donating groups (e.g., -OCH3) stabilize the ring but reduce electrophilicity .
- In contrast, the amino group in 5-amino derivatives enables hydrogen bonding, critical for biological interactions .
Comparison with Heterocyclic Analogs
Thiadiazol-2-one derivatives are structurally distinct from other heterocycles like isothiazolones, oxadiazolones, and benzothiazepinones:
Key Observations :
Biological Activity
5-(Chloromethyl)-2,3-dihydro-1,3,4-thiadiazol-2-one is a heterocyclic compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a five-membered thiadiazole ring with a chloromethyl substituent. Its structural formula is represented as follows:
This structure contributes to its lipophilicity and ability to interact with various biological targets.
Anticancer Activity
Research has demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can induce apoptotic cell death in cancer cells. A notable example includes a derivative that exhibited an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent cytotoxicity .
Table 1: Cytotoxic Activity of Thiadiazole Derivatives
| Compound | Target Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Compound II | MCF-7 | 0.28 |
| Compound III | HL-60 | 9.6 |
The structure-activity relationship indicates that modifications to the thiadiazole ring can enhance anticancer efficacy. For example, introducing an aryl acetamide moiety significantly improved activity against various cancer cell lines .
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. The presence of the thiadiazole ring enhances the interaction with microbial targets, leading to effective inhibition of bacterial growth. In vitro studies have shown that certain derivatives possess substantial antibacterial activity against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Compound IV | S. aureus | 12 µg/mL |
Anti-inflammatory Activity
Thiadiazole compounds have also been noted for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them potential candidates for treating conditions like arthritis and other inflammatory diseases .
Case Studies
- In Vivo Studies : A study involving a derivative of this compound demonstrated its efficacy in reducing tumor size in murine models when administered at specific dosages .
- Molecular Docking Studies : Computational studies have indicated that these compounds can effectively bind to key proteins involved in cancer progression and inflammation, providing insights into their mechanisms of action .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-(Chloromethyl)-2,3-dihydro-1,3,4-thiadiazol-2-one while minimizing side reactions?
- Methodological Answer : The synthesis often involves cyclization of thiosemicarbazide derivatives with chloroacetyl chloride or POCl₃ under reflux conditions. Key parameters include:
- Reagent selection : Use triethylamine (TEA) as a catalyst to enhance nucleophilic substitution efficiency .
- Solvent choice : Polar aprotic solvents like DMF or DMSO improve reaction homogeneity and yield .
- Temperature control : Maintain reflux at 90–100°C to balance reaction rate and byproduct formation .
- Validation : Monitor intermediates via TLC and confirm final product purity via melting point analysis and HPLC .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituents on the thiadiazole ring (e.g., chloromethyl group at δ 4.2–4.5 ppm) .
- X-ray crystallography : Resolves bond angles and confirms the planarity of the thiadiazol-2-one ring .
- Mass spectrometry (HRMS) : Validates molecular formula (C₃H₄ClN₃OS) and detects fragmentation patterns .
Q. How does the chloromethyl group influence the reactivity of this compound in substitution reactions?
- Methodological Answer : The chloromethyl (–CH₂Cl) group is highly electrophilic, enabling:
- Nucleophilic substitution : Reacts with amines (e.g., benzimidazole derivatives) to form N-alkylated products under mild conditions (K₂CO₃/DMF, 60°C) .
- Cross-coupling : Participates in Suzuki-Miyaura reactions with arylboronic acids using Pd catalysts .
- Side reactions : Competing elimination may occur at high temperatures; control via low-boiling solvents (e.g., THF) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory yields in the cyclization step of this compound’s synthesis?
- Methodological Answer : Discrepancies arise from:
- Steric effects : Bulky substituents on the thiosemicarbazide precursor hinder ring closure, reducing yields .
- Acid catalysis : POCl₃ generates HCl in situ, which may protonate nucleophilic sites, slowing cyclization. Neutralizing with NH₃ improves yields by 15–20% .
- Resolution : Use kinetic studies (UV-Vis monitoring) to optimize reagent stoichiometry and reaction time .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Docking studies : Model interactions with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Focus on H-bonding with the thiadiazol-2-one carbonyl and hydrophobic contacts with the chloromethyl group .
- QSAR analysis : Correlate electronic parameters (HOMO/LUMO energies) with antimicrobial activity data from analogs .
Q. What strategies resolve conflicting spectroscopic data for derivatives of this compound?
- Methodological Answer : Contradictions often stem from tautomerism or polymorphism:
- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., thione-thiol forms) in DMSO-d₆ .
- PXRD : Distinguishes polymorphs by comparing experimental and simulated diffraction patterns .
Q. How does the compound’s electronic structure affect its potential as a photosensitizer?
- Methodological Answer :
- TD-DFT calculations : Predict absorption maxima in UV-Vis spectra (e.g., λₘₐₓ ≈ 290 nm) based on π→π* transitions in the thiadiazole ring .
- Electrochemical analysis : Cyclic voltammetry reveals redox-active behavior (E₁/₂ ≈ −1.2 V vs. Ag/AgCl), suggesting applicability in photocatalysis .
Q. What green chemistry approaches can improve the sustainability of synthesizing this compound?
- Methodological Answer :
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, reducing environmental impact .
- Catalyst recycling : Recover Pd nanoparticles from cross-coupling reactions using magnetic separation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
